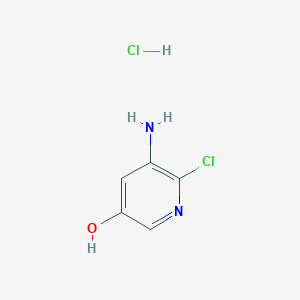

5-Amino-6-chloropyridin-3-ol hydrochloride

Descripción

Significance of Pyridinol and Aminopyridine Derivatives in Contemporary Organic Synthesis

Pyridinol and aminopyridine derivatives are fundamental building blocks in modern organic chemistry, valued for their versatile reactivity and the diverse biological activities they impart to larger molecules. rsc.orgnih.gov The pyridine (B92270) ring is a key structural motif found in numerous natural products, including vitamins like niacin and pyridoxine, as well as alkaloids. nih.govresearchgate.netrsc.org Its derivatives are integral to a wide range of pharmaceuticals, demonstrating antibacterial, anticancer, antiviral, and anti-inflammatory properties. rsc.orgresearchgate.netresearchgate.net

Aminopyridines, a class of compounds that are monoamino or diamino derivatives of pyridine, are particularly noteworthy. rsc.org They function by interacting with various enzymes and receptors, often by blocking voltage-gated potassium channels. rsc.org This interaction capability makes them valuable scaffolds in drug design. Over 40 compounds containing an aminopyridine moiety are currently on the market for various therapeutic uses. nih.gov The amino group can serve as a key pharmacophore or as a reactive handle for further molecular elaboration, allowing synthetic chemists to build complex molecular architectures. nih.gov Recent synthetic advancements have introduced innovative methods that improve the efficiency, selectivity, and yield of aminopyridine compounds, making them more accessible for research and pharmaceutical development. rsc.org

Similarly, pyridinol (hydroxypyridine) scaffolds are crucial in medicinal chemistry. The hydroxyl group can participate in hydrogen bonding, a critical interaction for molecular recognition at biological targets. Its presence can also influence the solubility and metabolic stability of a compound. The combination of amino and hydroxyl groups on a pyridine ring, as seen in aminopyridinols, creates a multifunctional scaffold with enhanced potential for forming stable complexes and exhibiting targeted biological activity. researchgate.net

Overview of the 5-Amino-6-chloropyridin-3-ol (B11812849) Hydrochloride Scaffold within Heterocyclic Chemistry Research

The 5-Amino-6-chloropyridin-3-ol hydrochloride scaffold is a specific example of a highly functionalized pyridine derivative. Its structure combines several key features that make it a subject of interest in heterocyclic chemistry research:

Aminopyridine Core: As discussed, the aminopyridine structure is a privileged scaffold in medicinal chemistry. rsc.orgrsc.org The amino group at the 5-position can act as a nucleophile, a base, or a directing group in further synthetic transformations.

Pyridinol Moiety: The hydroxyl group at the 3-position (pyridin-3-ol) significantly influences the electronic properties of the ring and provides a site for hydrogen bonding or further functionalization, such as etherification or esterification.

Chloro Substituent: The chlorine atom at the 6-position is an important feature. It is an electron-withdrawing group that can modulate the reactivity of the pyridine ring. Furthermore, it serves as a potential leaving group for nucleophilic aromatic substitution reactions, enabling the introduction of a wide variety of other functional groups at this position. This makes the scaffold a versatile intermediate for creating libraries of related compounds for structure-activity relationship (SAR) studies.

Hydrochloride Salt: The compound is supplied as a hydrochloride salt, which typically enhances its stability and water solubility, facilitating its use in various reaction conditions.

This combination of functional groups—an amino group, a hydroxyl group, and a reactive chlorine atom—on a single pyridine ring makes 5-Amino-6-chloropyridin-3-ol a valuable and versatile building block. Researchers can selectively modify each of these positions to fine-tune the steric and electronic properties of the resulting molecules, making it a useful starting material for the synthesis of more complex heterocyclic systems and potential drug candidates. nih.gov

Historical Context of Aminopyridinol Synthesis Methodologies

The synthesis of substituted pyridines has been a central theme in organic chemistry for over a century. The initial discovery and structural elucidation of pyridine itself date back to the mid-19th century. rsc.org Early methods for synthesizing the pyridine ring, such as the Hantzsch pyridine synthesis, laid the groundwork for accessing the basic scaffold. However, the regioselective introduction of multiple, distinct functional groups onto the pyridine ring remained a significant challenge.

The development of methods for synthesizing aminopyridinols has evolved considerably. Historically, the synthesis would often involve multi-step sequences starting from pre-functionalized pyridines or by building the ring from acyclic precursors. Key transformations would include:

Nitration and Reduction: A common strategy involved the nitration of a pyridinol derivative, followed by the reduction of the nitro group to an amine. The challenge with this approach is controlling the regioselectivity of the nitration step, which is heavily influenced by the existing substituents on the ring.

Nucleophilic Aromatic Substitution (SNAr): Starting with a dihalopyridine or a halo-nitropyridine, one halogen could be selectively displaced by an oxygen nucleophile (like hydroxide or an alkoxide) and another by a nitrogen nucleophile (like ammonia or an amine). The order and conditions of these reactions are critical for achieving the desired isomer.

Directed Ortho-Metalation (DoM): In more modern synthetic chemistry, DoM has become a powerful tool. A directing group on the pyridine ring (such as an amide or a methoxy group) can direct a strong base to deprotonate the adjacent position, creating a nucleophilic site that can then be reacted with an electrophile to introduce a new substituent with high regioselectivity.

More recent advancements have focused on developing more efficient and flexible strategies, such as multicomponent reactions (MCRs) and transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination, Sonogashira coupling), to construct highly substituted pyridine rings in fewer steps and with greater control. nih.govnih.gov These modern methods provide more direct access to complex scaffolds like 5-Amino-6-chloropyridin-3-ol, which previously would have required lengthy and often low-yielding synthetic routes.

Propiedades

IUPAC Name |

5-amino-6-chloropyridin-3-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O.ClH/c6-5-4(7)1-3(9)2-8-5;/h1-2,9H,7H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIEXWJOMRQIDNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1N)Cl)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Strategies of 5 Amino 6 Chloropyridin 3 Ol Hydrochloride

Reaction Mechanisms Involving the Pyridine (B92270) Nitrogen and Ring Carbons in Aminopyridinols

The reactivity of aminopyridinols is dictated by the interplay of the pyridine nitrogen's inherent basicity and nucleophilicity, and the electronic effects of the ring substituents on the carbon atoms.

The lone pair of electrons on the pyridine nitrogen is located in an sp² hybrid orbital and is not part of the aromatic π-system. Consequently, it is readily available for reactions with electrophiles. The nitrogen atom behaves as a base, reacting with acids to form pyridinium (B92312) salts. In the case of 5-amino-6-chloropyridin-3-ol (B11812849) hydrochloride, the nitrogen is already protonated. This protonation significantly deactivates the pyridine ring towards electrophilic attack by introducing a positive charge, which inductively withdraws electron density from the ring carbons.

Beyond protonation, the nitrogen can act as a nucleophile in reactions such as N-alkylation with alkyl halides or N-acylation with acyl chlorides, leading to the formation of quaternary pyridinium salts. Another common reaction is the formation of pyridine N-oxides through oxidation, typically with a peroxy acid. This transformation can alter the reactivity of the ring, making it more susceptible to both electrophilic and nucleophilic substitution at different positions.

The reactivity of the ring carbons is heavily influenced by the substituents. The amino (-NH₂) and hydroxyl (-OH) groups are strong electron-donating groups that increase the electron density of the pyridine ring through resonance, thereby activating it towards electrophilic substitution. Conversely, the chlorine atom (-Cl) and the ring nitrogen act as electron-withdrawing groups, deactivating the ring. The combination of these effects creates a nuanced reactivity profile, with specific carbon positions being more susceptible to either electrophilic or nucleophilic attack.

Functional Group Interconversions on the Pyridine Ring

The three functional groups on the 5-amino-6-chloropyridin-3-ol scaffold—amino, hydroxyl, and chloro—serve as handles for a variety of chemical transformations, enabling the synthesis of a diverse array of derivatives.

The primary aromatic amino group is a versatile functional group that can undergo numerous transformations. One of the most significant is diazotization, followed by the Sandmeyer reaction. organic-chemistry.orgrsc.org This two-step process allows for the replacement of the amino group with a wide range of other substituents.

The reaction is initiated by treating the primary aromatic amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl, to form a diazonium salt. nih.gov This intermediate is often unstable and used directly in the next step. The subsequent reaction with a copper(I) salt, such as CuCl, CuBr, or CuCN, facilitates the substitution of the diazonium group (-N₂⁺) with a halide or cyanide, respectively, releasing nitrogen gas. organic-chemistry.orgmdpi.com This provides a powerful method for introducing functionalities that are not easily accessible through direct substitution methods. researchgate.net

Other potential modifications of the amino group include:

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides. This can be used as a protecting group strategy or to introduce new structural motifs. researchgate.net

N-Alkylation: Reaction with alkyl halides to form secondary or tertiary amines, though over-alkylation can be a challenge. monash.edu

Cyclocondensation: The amino group can participate in cyclization reactions with bifunctional reagents to form fused heterocyclic systems, such as pyrazolo[1,5-a]pyridines. nih.govnih.gov

The hydroxyl group on the pyridine ring behaves similarly to a phenol (B47542) and can be readily derivatized.

Esterification: The formation of esters from the hydroxyl group is commonly achieved through reaction with a carboxylic acid or its derivatives. The Fischer esterification involves heating the alcohol (in this case, the pyridinol) with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. nih.govgoogle.com The mechanism involves protonation of the carboxylic acid's carbonyl group by the acid catalyst, which activates it for nucleophilic attack by the hydroxyl group of the pyridinol. google.com Subsequent dehydration yields the ester. nih.gov Alternatively, more reactive acylating agents like acyl chlorides or anhydrides can be used, often in the presence of a non-nucleophilic base like pyridine, to form esters under milder conditions. diva-portal.org

Etherification: The synthesis of ethers from the hydroxyl group typically proceeds via the Williamson ether synthesis. This method requires the deprotonation of the hydroxyl group with a suitable base (e.g., sodium hydride, NaH) to form a more nucleophilic alkoxide or phenoxide ion. This ion then undergoes a nucleophilic substitution reaction (Sₙ2) with an alkyl halide (e.g., methyl iodide) to form the corresponding ether. mdpi.com The choice of base is crucial to avoid competing reactions.

The chlorine atom at the C6 position is a key site for derivatization, primarily acting as a leaving group in substitution and cross-coupling reactions.

Nucleophilic Aromatic Substitution (NAS): As the C6 position is ortho to the ring nitrogen, it is activated towards nucleophilic attack. The chlorine atom can be displaced by a variety of nucleophiles, such as amines, alkoxides, or thiolates, to introduce new functional groups. This reaction is a cornerstone of pyridine chemistry for building molecular complexity.

Palladium-Catalyzed Cross-Coupling Reactions: The chloro-substituent is an excellent handle for transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a prominent example, where the chloropyridine is reacted with an organoboron species (like a boronic acid or its ester) in the presence of a palladium catalyst and a base. rsc.org This reaction forms a new carbon-carbon bond, enabling the synthesis of biaryl compounds and other complex structures. organic-chemistry.orgresearchgate.net The general mechanism involves three key steps: oxidative addition of the chloropyridine to the Pd(0) catalyst, transmetalation of the organic group from boron to palladium, and reductive elimination to yield the final product and regenerate the catalyst.

| Functional Group | Reaction Type | Reagents | Product Type |

|---|---|---|---|

| Amino (-NH₂) | Sandmeyer Reaction | 1. NaNO₂, HCl 2. CuX (X = Cl, Br, CN) | Halogen or Cyano substituted pyridine |

| Amino (-NH₂) | N-Acylation | Acyl Chloride (RCOCl), Base | Amide derivative |

| Hydroxyl (-OH) | Fischer Esterification | Carboxylic Acid (R'COOH), H⁺ catalyst | Ester derivative |

| Hydroxyl (-OH) | Williamson Ether Synthesis | 1. Base (e.g., NaH) 2. Alkyl Halide (R''X) | Ether derivative |

| Chloro (-Cl) | Nucleophilic Aromatic Substitution | Nucleophile (e.g., R₂NH, R'O⁻) | Amine or Ether substituted pyridine |

| Chloro (-Cl) | Suzuki-Miyaura Coupling | ArB(OH)₂, Pd catalyst, Base | Aryl-substituted pyridine |

Electrophilic Aromatic Substitution Pathways of Aminopyridinols

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. However, the pyridine ring itself is generally resistant to EAS due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring system compared to benzene. When the reaction is forced under harsh conditions, substitution typically occurs at the C3 position.

In the case of 5-amino-6-chloropyridin-3-ol, the presence of the strongly activating amino and hydroxyl groups significantly alters this reactivity. Both -NH₂ and -OH are powerful ortho-, para-directing activators. Their electron-donating resonance effects increase the nucleophilicity of the ring, making it more susceptible to attack by electrophiles.

The directing effects of the existing substituents must be considered to predict the site of substitution:

Hydroxyl group (at C3): Directs electrophiles to its ortho positions (C2 and C4) and para position (C6).

Amino group (at C5): Directs electrophiles to its ortho positions (C4 and C6) and para position (C2).

Chloro group (at C6): Is a deactivating, ortho-, para-directing group.

Ring Nitrogen: Directs to the meta positions (C3 and C5).

Considering the powerful activating and directing influence of the amino and hydroxyl groups, electrophilic attack is most likely to occur at the positions most strongly activated by both. The C4 and C2 positions are ortho to one activating group and para to the other, making them the most probable sites for electrophilic substitution. The C4 position, in particular, is activated by both the C3-OH (ortho) and C5-NH₂ (ortho) groups, making it a highly likely candidate for substitution. The C6 position is sterically hindered and already substituted. Therefore, reactions like nitration, halogenation, or Friedel-Crafts acylation would be expected to yield predominantly C4- and/or C2-substituted products.

Nucleophilic Aromatic Substitution Pathways of Pyridine Derivatives

In contrast to its resistance to electrophilic attack, the electron-deficient pyridine ring is highly activated for nucleophilic aromatic substitution (NAS), particularly at the C2, C4, and C6 positions (ortho and para to the nitrogen). This is because the electronegative nitrogen atom can effectively stabilize the negative charge of the anionic intermediate formed during the reaction.

The presence of a good leaving group, such as the chlorine atom at the C6 position in 5-amino-6-chloropyridin-3-ol, makes this pathway particularly favorable. The reaction proceeds via a two-step addition-elimination mechanism. First, a nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the ring and, crucially, onto the electronegative nitrogen atom, which provides significant stabilization. In the second, typically fast step, the leaving group (chloride ion) is eliminated, and the aromaticity of the ring is restored.

This pathway is widely exploited for the synthesis of highly functionalized pyridines. A diverse range of nucleophiles, including ammonia, primary and secondary amines, alkoxides, and thiolates, can be used to displace the C6-chloro group, providing straightforward access to a variety of 6-substituted aminopyridine derivatives.

| Pathway | Reactivity of Pyridine Ring | Key Intermediate | Favored Positions | Influence of Substituents on Title Compound |

|---|---|---|---|---|

| Electrophilic (EAS) | Deactivated (activated by -OH, -NH₂) | Arenium ion (carbocation) | C3 (unsubstituted); C2, C4 (activated) | -OH and -NH₂ groups activate and direct incoming electrophiles, primarily to C2 and C4. |

| Nucleophilic (NAS) | Activated | Meisenheimer complex (anion) | C2, C4, C6 | -Cl at C6 is a good leaving group at an activated position, facilitating substitution by nucleophiles. |

Radical Reactions for Site-Selective Functionalization

The functionalization of pyridine rings through radical reactions offers a powerful tool for creating novel derivatives. For a scaffold like 5-Amino-6-chloropyridin-3-ol, photoredox catalysis can enable site-selective C–H functionalization, allowing for the introduction of new substituents at specific positions on the pyridine ring. acs.orgrsc.org

Visible-light-induced photoredox catalysis, often employing an iridium or organic-based photocatalyst, can generate highly reactive radical species under mild conditions. nih.gov One key strategy involves the temporary conversion of the pyridine nitrogen into a pyridinium salt. For instance, derivatizing the pyridine with an N-amino group to form an N-aminopyridinium salt can direct the addition of radicals preferentially to the C4 position. acs.orgkaist.ac.kr This selectivity is attributed to a combination of steric and electronic factors, where the N-substituent influences the accessibility of the C2 versus the C4 position. researchgate.net

In the context of 5-Amino-6-chloropyridin-3-ol, the primary amino group itself can be used to direct radical functionalization. By converting the amine into a suitable activating group, such as a trifluoromethanesulfonamide, it is possible to facilitate hydrogen atom transfer (HAT) from a specific C-H bond, generating a carbon-centered radical that can then be trapped by a radical acceptor. nih.govcolumbia.edu This approach allows for functionalization at positions that are otherwise difficult to access. The choice of activating group and reaction conditions is crucial for controlling the site of functionalization.

Table 1: Regioselectivity in Radical Acylation of Pyridinium Salts This table is based on general findings for pyridinium salt functionalization and illustrates the principles applicable to the target compound.

| N-Substituent on Pyridine | Primary Site of Acyl Radical Attack | Proposed Rationale |

| N-Methoxy | C2 | Electrostatic attraction between the acyl oxygen and the pyridinium nitrogen favors attack at the adjacent C2 position. |

| N-Amino | C4 | Steric hindrance from the N-amino group disfavors C2 attack, leading to preferential addition at the C4 position. acs.orgkaist.ac.kr |

These radical-mediated strategies provide a pathway to introduce alkyl, acyl, and other functional groups onto the aminopyridinol scaffold with a degree of control that is often unachievable through traditional ionic substitution reactions. nih.gov

Ring Annulation and Cyclization Reactions Utilizing the Aminopyridinol Scaffold

The inherent functionality of 5-Amino-6-chloropyridin-3-ol hydrochloride makes it an excellent precursor for the synthesis of fused heterocyclic systems through ring annulation and cyclization reactions. The vicinal arrangement of the amino and hydroxyl groups (in its tautomeric form, 6-chloro-5-aminopyridin-3(2H)-one) is particularly suited for the formation of five-membered heterocyclic rings like imidazoles and oxazoles fused to the pyridine core.

Imidazopyridines: The synthesis of imidazo[4,5-b]pyridines can be achieved from 2,3-diaminopyridine (B105623) precursors. The 5-amino-6-chloropyridin-3-ol scaffold can be considered an analogue of a 3,5-diaminopyridine derivative. A common synthetic route involves the condensation of the diamino functionality with aldehydes, followed by oxidative cyclization. mdpi.com Alternatively, palladium-catalyzed coupling of a 2-chloro-3-aminopyridine with a primary amide, followed by in-situ cyclization and dehydration, provides a facile, one-pot method for constructing the imidazo[4,5-b]pyridine core. organic-chemistry.org This latter approach is highly relevant, as it could utilize the existing 6-chloro and 5-amino groups of the target molecule.

Oxazolopyridines: The formation of an oxazolo[4,5-b]pyridine (B1248351) ring system requires an ortho-amino-hydroxy pyridine precursor. clockss.org 5-Amino-6-chloropyridin-3-ol possesses precisely this arrangement. The synthesis typically involves the condensation of the aminohydroxypyridine with a carboxylic acid or its derivative (such as an acid chloride or orthoester) under dehydrating conditions. clockss.orgnih.gov The use of catalysts like polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl (B98337) ester (PPSE) at elevated temperatures facilitates the cyclization to yield the fused oxazolopyridine. clockss.org This reaction provides a direct method to append a new five-membered ring onto the aminopyridinol scaffold.

Table 2: General Conditions for Fused Heterocycle Synthesis from Aminopyridines

| Target Fused System | Precursor Functional Groups | Typical Reagents | Key Transformation |

| Imidazo[4,5-b]pyridine | ortho-Diamino or ortho-Chloro/Amino | Aldehydes, Carboxylic Acids, Amides | Condensation/Cyclization nih.gov or Pd-catalyzed amidation/cyclization organic-chemistry.org |

| Oxazolo[4,5-b]pyridine | ortho-Amino/Hydroxy | Carboxylic Acids, Acid Chlorides, Anhydrides | Condensation/Dehydration clockss.orgresearchgate.net |

Intramolecular cyclization offers a powerful strategy to build complex polycyclic structures from a functionalized aminopyridinol scaffold. This approach involves first derivatizing one of the reactive handles (the amino, hydroxyl, or even a carbon position on the ring) with a side chain that contains a reactive functional group. This tethered group can then react with another site on the parent molecule to form a new ring.

For example, the amino group of 5-Amino-6-chloropyridin-3-ol could be acylated with a molecule containing a terminal alkene. The resulting intermediate could then undergo an intramolecular radical cyclization, where a radical is generated elsewhere in the molecule and adds to the alkene, forming a new cyclic structure. nih.gov Similarly, nucleophilic substitution at the 6-chloro position with a tethered nucleophile can lead to ring formation. The efficiency and regioselectivity of such cyclizations are often governed by the length and flexibility of the tether, with the formation of five- and six-membered rings being the most favorable. researchgate.net

Stereoselective Transformations for Enantiomerically Pure Pyridyl Amino Acids

Pyridyl amino acids are a class of unnatural amino acids that are valuable as building blocks in medicinal chemistry. The 5-Amino-6-chloropyridin-3-ol scaffold can serve as a starting point for the synthesis of enantiomerically pure pyridyl amino acids through stereoselective transformations.

One established strategy involves the palladium-catalyzed cross-coupling of a serine-derived organozinc reagent with a halopyridine. In this context, the 6-chloro substituent on the aminopyridinol ring is a prime reaction handle. The coupling reaction would attach a protected amino acid backbone directly to the C6 position of the pyridine ring. Subsequent deprotection would yield the desired enantiomerically pure pyridyl amino acid.

Another modern approach utilizes photoredox catalysis to generate pyridyl radicals from halopyridines. researchgate.net A pyridyl radical generated from 5-Amino-6-chloropyridin-3-ol could undergo a conjugate addition to a dehydroalanine (B155165) derivative. This reaction forms a new carbon-carbon bond, creating the amino acid side chain. By using a chiral catalyst or auxiliary, this addition can be rendered stereoselective, providing access to the target compound in high enantiomeric excess. This method is advantageous as it often proceeds under mild conditions and shows good functional group tolerance. researchgate.net

Table 3: Potential Strategies for Pyridyl Amino Acid Synthesis

| Method | Key Reagents/Catalysts | Role of Aminopyridinol Scaffold | Key Transformation |

| Pd-Catalyzed Cross-Coupling | Pd catalyst, Serine-derived organozinc reagent | Serves as the halopyridine coupling partner (via C6-Cl) | C-C bond formation between pyridine ring and amino acid backbone |

| Photoredox Catalysis | Photocatalyst, Dehydroalanine derivative | Acts as the pyridyl radical precursor (via C6-Cl) | Radical conjugate addition to an alkene to form the amino acid side chain researchgate.net |

These advanced synthetic methods highlight the potential of this compound as a versatile starting material for the stereoselective synthesis of complex and high-value molecules.

Spectroscopic Characterization Techniques for Structural Elucidation of 5 Amino 6 Chloropyridin 3 Ol Hydrochloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, such as ¹H and ¹³C.

One-Dimensional (1D) NMR (¹H, ¹³C) Analysis

One-dimensional NMR forms the foundation of structural analysis. A ¹H NMR spectrum of 5-Amino-6-chloropyridin-3-ol (B11812849) hydrochloride would be expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring, the amine (-NH₂) protons, and the hydroxyl (-OH) proton. The chemical shifts (δ) of the two aromatic protons would be influenced by the electron-donating effects of the amino and hydroxyl groups and the electron-withdrawing effect of the chlorine atom. The amine and hydroxyl protons would likely appear as broad singlets and their chemical shifts could be sensitive to solvent, concentration, and temperature due to hydrogen bonding and exchange.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For 5-Amino-6-chloropyridin-3-ol hydrochloride, five distinct signals would be anticipated for the pyridine ring carbons. The chemical shifts of these carbons are highly dependent on the attached substituents. The carbon atom bonded to the chlorine (C6) would be expected at a certain chemical shift, while the carbons bonded to the amino (C5) and hydroxyl (C3) groups would be shifted upfield due to their electron-donating nature. The remaining carbons (C2 and C4) would also exhibit characteristic shifts based on their position within the substituted pyridine ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic H (C2-H) | 7.0 - 8.0 | Singlet |

| Aromatic H (C4-H) | 6.5 - 7.5 | Singlet |

| Amine (-NH₂) | Variable (Broad) | Singlet |

| Hydroxyl (-OH) | Variable (Broad) | Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C2 | 130 - 145 |

| C3 | 150 - 165 |

| C4 | 110 - 125 |

| C5 | 135 - 150 |

| C6 | 140 - 155 |

Two-Dimensional (2D) NMR Techniques (COSY, ROESY, HSQC, HMBC)

Two-dimensional NMR experiments are invaluable for unambiguously assigning the signals observed in 1D spectra and for elucidating complex connectivity.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For a derivative of this compound with adjacent protons, COSY would show cross-peaks connecting these coupled protons, confirming their proximity in the molecule.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): ROESY is used to identify protons that are close to each other in space, even if they are not directly bonded. This is particularly useful for determining the stereochemistry and conformation of molecules.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon atoms to which they are directly attached. It is a powerful tool for assigning the carbon signals in the ¹³C NMR spectrum based on the known assignments of the attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for piecing together the molecular skeleton by connecting different fragments of the molecule. For instance, an HMBC spectrum could show correlations between the aromatic protons and the various carbon atoms of the pyridine ring, confirming the substitution pattern.

Solid-State NMR Applications

While solution-state NMR is more common, solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of molecules in the solid phase. For this compound, ssNMR could be used to study its crystalline form, identify different polymorphs, and understand intermolecular interactions, such as hydrogen bonding, in the solid state.

Vibrational Spectroscopy

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are complementary and are particularly useful for identifying functional groups.

Infrared (IR) Spectroscopy

An IR spectrum of this compound would display characteristic absorption bands corresponding to the various functional groups present.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

|---|---|---|

| O-H Stretch (hydroxyl) | 3200 - 3600 (broad) | Hydrogen-bonded hydroxyl group |

| N-H Stretch (amine) | 3300 - 3500 | Primary amine stretching |

| C=C, C=N Stretch (aromatic) | 1400 - 1600 | Pyridine ring vibrations |

| C-O Stretch (hydroxyl) | 1000 - 1260 | Stretching of the carbon-oxygen bond |

| C-N Stretch (amine) | 1250 - 1350 | Stretching of the carbon-nitrogen bond |

| C-Cl Stretch | 600 - 800 | Stretching of the carbon-chlorine bond |

Raman Spectroscopy

Raman spectroscopy measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would complement the IR spectrum, providing strong signals for the aromatic ring vibrations and the C-Cl bond. This technique is also highly sensitive to the crystalline structure and can be used to differentiate between polymorphs.

Computational Chemistry and Theoretical Studies of 5 Amino 6 Chloropyridin 3 Ol Hydrochloride

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations are fundamental tools for investigating the molecular properties of chemical compounds from first principles. Among the most widely used methods is Density Functional Theory (DFT), which has been successfully applied to study a variety of pyridine (B92270) derivatives. researcher.lifeias.ac.innih.gov DFT methods are favored for their balance of computational cost and accuracy in predicting molecular properties. Calculations are typically performed using a specific functional, such as B3LYP, and a basis set, like 6-311G+(d,p), which provides a mathematical description of the atomic orbitals. ias.ac.in These computational studies on related aminopyridine and chloropyridine compounds establish a clear precedent for the methodologies that would be applied to 5-Amino-6-chloropyridin-3-ol (B11812849) hydrochloride. researchgate.netbohrium.comnih.gov

Geometry Optimization and Electronic Structure Analysis

A foundational step in any computational study is geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in a molecule—the structure corresponding to the lowest energy on the potential energy surface. For 5-Amino-6-chloropyridin-3-ol hydrochloride, this would involve calculating the bond lengths, bond angles, and dihedral angles that define its structure.

Table 1: Illustrative Optimized Geometrical Parameters (Bond Lengths and Bond Angles). Note: This table is a template demonstrating the type of data obtained from geometry optimization. No specific data for the target compound was found.

| Parameter | Bond/Angle | Calculated Value (Å or °) |

| Bond Length | C2-C3 | e.g., 1.395 Å |

| Bond Length | C-Cl | e.g., 1.740 Å |

| Bond Length | C-N (amino) | e.g., 1.380 Å |

| Bond Length | C-O (ol) | e.g., 1.360 Å |

| Bond Angle | C2-N1-C6 | e.g., 117.5° |

| Bond Angle | Cl-C6-N1 | e.g., 116.0° |

| Dihedral Angle | H-N-C5-C4 | e.g., 180.0° |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry provides powerful methods for predicting spectroscopic data, which can be used to interpret and assign experimental spectra.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. nih.govnih.gov The Gauge-Including Atomic Orbital (GIAO) method is frequently used to calculate the nuclear magnetic shielding tensors, which are then converted to chemical shifts relative to a standard reference like Tetramethylsilane (TMS). acs.orgacs.org For this compound, these calculations would predict the chemical shift for each unique hydrogen and carbon atom, aiding in the structural elucidation and confirmation of the molecule. youtube.com

Vibrational Frequencies: Theoretical vibrational analysis based on DFT can predict the infrared (IR) and Raman spectra of a molecule. The calculation yields the frequencies of the fundamental vibrational modes, such as stretching, bending, and torsional motions. aps.org These calculated frequencies are often scaled by an empirical factor to better match experimental results. This analysis allows for the assignment of specific absorption bands in the experimental spectra to particular molecular motions, providing a detailed picture of the molecule's vibrational properties.

Table 2: Illustrative Predicted Spectroscopic Data. Note: This table is a template demonstrating the type of data obtained from spectroscopic predictions. No specific data for the target compound was found.

| Spectrum Type | Atom/Group | Calculated Value | Experimental Value (if available) | Assignment |

| ¹³C NMR | C-Cl | e.g., 148 ppm | - | Aromatic C |

| ¹H NMR | N-H (amino) | e.g., 5.5 ppm | - | Amine H |

| IR Freq. | O-H Stretch | e.g., 3450 cm⁻¹ | - | Hydroxyl stretch |

| IR Freq. | C=C Stretch | e.g., 1610 cm⁻¹ | - | Ring stretch |

Frontier Molecular Orbital (FMO) Analysis for Reactivity and Stability

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com

HOMO: Represents the outermost electrons and acts as an electron donor. The energy and distribution of the HOMO are related to the molecule's ability to act as a nucleophile.

LUMO: Represents the lowest energy site to accept electrons. Its energy and distribution indicate the molecule's susceptibility to nucleophilic attack, or its electrophilicity. libretexts.org

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the molecule's chemical stability and reactivity. tjnpr.org A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more polarizable and reactive. For this compound, FMO analysis would identify the regions of the molecule most likely to be involved in electron donation and acceptance, providing insight into its reactive behavior. rsc.orgresearchgate.net

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Preferences

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. deeporigin.comreadthedocs.io It is an invaluable tool for predicting how a molecule will interact with other charged species.

Red Regions: Indicate areas of negative electrostatic potential, rich in electrons. These sites are prone to electrophilic attack. In the target molecule, these would likely be centered on the nitrogen and oxygen atoms due to their lone pairs of electrons.

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-poor. These sites are susceptible to nucleophilic attack. For the hydrochloride salt, the area around the protonated pyridine nitrogen and the amino group hydrogens would be expected to be strongly positive. researchgate.netresearchgate.netproteopedia.org

The MEP map provides a visual guide to the molecule's charge distribution and helps predict sites for hydrogen bonding and other intermolecular interactions.

Reaction Mechanism Studies through Computational Approaches

Computational methods are extensively used to explore the pathways of chemical reactions, providing insights that are often difficult to obtain experimentally. acs.org By modeling the reaction of this compound with other reagents, researchers could map out the entire energy profile of a potential transformation.

Transition State Characterization

A crucial part of studying a reaction mechanism is the identification and characterization of the transition state (TS). The transition state is the highest energy point along the reaction coordinate, representing the barrier that must be overcome for the reaction to proceed.

Computational chemists locate the TS structure and calculate its energy. A key verification of a true transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate from reactant to product. acs.org The energy difference between the reactants and the transition state defines the activation energy, a key determinant of the reaction rate. For reactions involving this compound, this analysis could be used to predict the feasibility of different synthetic routes or metabolic pathways.

Reaction Pathway Elucidation

Theoretical chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms, identification of transition states, and calculation of activation energies. For a molecule like this compound, computational methods could be used to explore its synthesis pathways or potential degradation mechanisms. For instance, DFT calculations could model the step-by-step process of chlorination or amination of a pyridine precursor, providing valuable information for optimizing reaction conditions.

Conformational Analysis and Tautomerism Studies

Substituted pyridines can exist in various conformations and tautomeric forms, significantly influencing their biological activity and chemical reactivity. Conformational analysis involves identifying the most stable three-dimensional arrangements of a molecule. For this compound, this would involve determining the preferred orientations of the amino and hydroxyl groups.

Furthermore, the potential for tautomerism is a key area of investigation for pyridinols. The molecule could exist in different tautomeric forms, such as the keto-enol or imine-enamine forms. Quantum chemical calculations are essential for determining the relative energies of these tautomers and predicting the most stable form in different environments (e.g., gas phase vs. solvent).

Molecular Dynamics Simulations for Solvent Effects on Molecular Behavior

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, including their interactions with solvent molecules. For this compound, MD simulations could reveal how water molecules arrange themselves around the solute and how this solvation shell affects the molecule's conformation and reactivity. Understanding these solvent effects is crucial, as many chemical and biological processes occur in solution.

Non-Linear Optical (NLO) Properties Prediction and Analysis

Molecules with specific electronic structures can exhibit non-linear optical (NLO) properties, which are of interest for applications in optoelectronics and photonics. Computational methods can predict these properties, such as polarizability and hyperpolarizability, which are measures of a molecule's response to an external electric field. Theoretical studies on pyridine derivatives often explore how different substituents influence their NLO response. Such an analysis for this compound would involve calculating these properties to assess its potential as an NLO material.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational technique used to study intramolecular interactions, such as hyperconjugation and charge transfer. It provides a detailed picture of the bonding and electronic structure within a molecule. For this compound, NBO analysis could quantify the delocalization of electron density between the pyridine ring and its substituents (amino, chloro, and hydroxyl groups), offering insights into the molecule's stability and electronic properties.

Role As a Synthetic Intermediate and Molecular Scaffold in Advanced Organic Synthesis

Building Block in the Construction of Complex Heterocyclic Systems

The inherent reactivity of 5-Amino-6-chloropyridin-3-ol (B11812849) hydrochloride makes it an important precursor for the synthesis of intricate heterocyclic systems. The arrangement of its functional groups facilitates various cyclization reactions, enabling the formation of fused and polycyclic structures that are of significant interest in medicinal chemistry and materials science.

The aminopyridine moiety is a well-established structural unit for constructing fused heterocyclic systems. For instance, aminopyrazole precursors are known to undergo cascade 6-endo-dig cyclization reactions with alkynyl aldehydes to produce diversified pyrazolo[3,4-b]pyridine frameworks. nih.govresearchgate.net This type of reaction highlights the utility of the amino group on a heterocyclic ring in building adjacent fused rings. Similarly, substituted aminopyridines are crucial intermediates in the synthesis of other medicinally relevant scaffolds, such as thiazolo[5,4-b]pyridines and 6-azaindoles (1H-pyrrolo[2,3-c]pyridine). mdpi.comchemrxiv.org The presence of the amino, chloro, and hydroxyl groups on the 5-Amino-6-chloropyridin-3-ol hydrochloride scaffold offers multiple pathways to engage in such cyclization strategies, making it a valuable starting material for generating novel pyridine-based polycyclic frameworks.

| Polycyclic System | General Precursor Type | Synthetic Strategy Example |

| Pyrazolo[3,4-b]pyridines | 5-Aminopyrazoles | Cascade 6-endo-dig cyclization nih.govresearchgate.net |

| Thiazolo[5,4-b]pyridines | 2-Chloro-3,5-dinitropyridines | Reaction with thioamides followed by reduction and transformation mdpi.com |

| 6-Azaindoles | 3-Amino-4-methylpyridines | Electrophilic [4+1]-cyclization with anhydrides like TFAA chemrxiv.org |

The development of molecules with well-defined three-dimensional (3D) structures is a central goal in modern drug discovery to improve target specificity and pharmacokinetic properties. The orthogonal reactivity of the functional groups on this compound provides a platform for building non-planar, 3D scaffolds. The hydroxyl group can be used for ether or ester linkages, the amino group can form amides or be involved in C-N bond formations, and the chloro group can be substituted via cross-coupling reactions. By strategically reacting these sites, chemists can extend the molecular structure in different vectors from the central pyridine (B92270) ring, moving away from flat, two-dimensional structures and creating more complex and rigid 3D architectures. While often associated with materials like hydrogels for tissue engineering, the principles of creating 3D structures in organic synthesis rely on such versatile building blocks to control spatial arrangement. mdpi.comcetjournal.it

Precursor for Diverse Pyridinol Derivatives and Analogs with Modified Functionality

This compound is an excellent starting point for generating libraries of pyridinol derivatives. chemimpex.com Each functional group can be selectively modified to produce a wide range of analogs with tailored properties.

Modification of the Chloro Group: The chlorine atom can be substituted through nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of various aryl, alkyl, or nitrogen-based substituents.

Modification of the Amino Group: The amino group can be acylated, alkylated, or diazotized. It can also serve as a key nucleophile in cyclization reactions to form fused rings, as seen in the synthesis of various heterocyclic compounds. chemrxiv.org

Modification of the Hydroxyl Group: The hydroxyl group can be converted into ethers or esters, or it can be used to direct metallation reactions on the pyridine ring.

This multi-faceted reactivity allows for the systematic modification of the parent structure, making it a valuable precursor for creating compound libraries for screening and structure-activity relationship (SAR) studies.

Applications in Fragment-Based Drug Discovery and Scaffold Hopping Research

In modern medicinal chemistry, fragment-based drug discovery (FBDD) and scaffold hopping are powerful strategies for identifying novel lead compounds. nih.gov

Fragment-Based Drug Discovery (FBDD): this compound embodies the key characteristics of an ideal molecular fragment. It has a low molecular weight, contains multiple hydrogen bond donors and acceptors (amino and hydroxyl groups, pyridine nitrogen), and possesses a rigid scaffold. These features allow it to bind efficiently within the pockets of biological targets, serving as a starting point for growing or linking fragments to develop more potent molecules.

Scaffold Hopping: Scaffold hopping aims to replace the core structure of a known active compound with a chemically distinct scaffold while retaining biological activity, often to improve properties or secure new intellectual property. nih.govniper.gov.in A functionalized heterocycle like this compound can serve as a novel replacement scaffold. For example, research has shown that replacing an imidazopyridazine scaffold with a triazolopyridine can lead to improved inhibitor potency, demonstrating the value of exploring alternative but related heterocyclic cores. uniroma1.it

Design of Ligands for Transition Metal Catalysis and Coordination Chemistry

The structure of this compound is well-suited for the design of ligands for transition metal complexes used in catalysis and coordination chemistry. chiba-u.jpmdpi.com The pyridine nitrogen atom and the exocyclic amino group can act as coordination sites, potentially forming a stable five-membered chelate ring with a metal center. Such chelation can enhance the stability and influence the reactivity of the metal complex.

Depending on the reaction conditions and the metal used, the compound can function as a monodentate ligand (coordinating through the pyridine nitrogen) or a bidentate N,N-ligand. The electronic properties of the ligand, and thus the catalytic activity of the resulting metal complex, can be fine-tuned by reacting the chloro or hydroxyl groups. The use of amino-functionalized heterocyclic compounds as ligands is an established strategy in coordination chemistry for creating stable and effective metal complexes. nih.gov

| Potential Coordination Site | Ligand Type | Potential Application |

| Pyridine Nitrogen | Monodentate | General coordination chemistry |

| Pyridine Nitrogen & Amino Group | Bidentate (Chelating) | Homogeneous catalysis, stabilizing metal centers |

Integration into Functional Materials Research

Beyond its applications in medicinal chemistry, this compound can be integrated into the synthesis of functional materials. Its multiple reactive handles allow it to be incorporated as a monomeric unit into polymers. For example, the amino and hydroxyl groups could participate in polycondensation or polyaddition reactions to form polyamides, polyesters, or polyurethanes. The resulting polymers would feature the pyridine unit as part of the polymer backbone, which could be used in the development of coordination polymers or materials with specific electronic or ion-binding capabilities. The ability to further modify the chloro group after polymerization provides a route to functionalized materials.

Q & A

Q. What are the critical considerations for optimizing the synthesis of 5-amino-6-chloropyridin-3-ol hydrochloride to minimize side reactions?

Methodological Answer :

- Substrate Protection : Use tert-butoxycarbonyl (Boc) or benzyl (Bn) groups to protect reactive amino groups during halogenation or hydroxylation steps, as unprotected amines can lead to undesired substitutions or rearrangements .

- Temperature Control : Maintain reaction temperatures below 50°C during chlorination steps to prevent decomposition of the pyridine ring. Elevated temperatures may induce ring-opening reactions in halogenated pyridines .

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency for chlorination, while protic solvents (e.g., ethanol) are preferable for final hydrochloride salt formation .

Q. What analytical techniques are most reliable for characterizing purity and structural integrity?

Methodological Answer :

- HPLC-MS : Use reverse-phase HPLC with a C18 column (gradient: 5–95% acetonitrile in water, 0.1% formic acid) coupled with high-resolution mass spectrometry (HRMS) to confirm molecular weight and detect trace impurities (<0.1%) .

- NMR Spectroscopy : ¹H and ¹³C NMR in D₂O or DMSO-d₆ can resolve regiochemical ambiguities (e.g., distinguishing 5- vs. 6-chloro isomers). Look for characteristic shifts:

- X-ray Crystallography : For absolute configuration confirmation, co-crystallize with heavy-atom derivatives (e.g., PtCl₄) to resolve ambiguities in stereoelectronic effects .

Q. How can researchers ensure stability during storage and handling?

Methodological Answer :

- Storage Conditions : Store at −20°C under inert gas (argon) in amber glass vials to prevent photodegradation and hydrolysis. The hydrochloride salt is hygroscopic; use desiccants (silica gel) in sealed containers .

- Handling Precautions : Use nitrile gloves (tested for HCl resistance) and conduct reactions in fume hoods due to potential HCl vapor release during salt formation .

Advanced Research Questions

Q. How can mechanistic studies resolve conflicting data on the reactivity of the 5-amino group in substitution reactions?

Methodological Answer :

- Isotopic Labeling : Introduce ¹⁵N at the 5-amino position to track its participation in nucleophilic reactions. Compare kinetic isotope effects (KIE) under SNAr vs. radical pathways .

- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to map transition states and identify steric/electronic barriers to substitution. For example, amino group lone pairs may destabilize intermediates in SNAr mechanisms .

- Competitive Experiments : React with competing electrophiles (e.g., methyl iodide vs. benzyl bromide) to quantify regioselectivity. Structural analogs (e.g., 5-Bromo-2-chloro-pyridin-3-amines, CAS 1354021-09-2) show 88% similarity in reactivity trends .

Q. What strategies address contradictions in reported biological activity across in vitro vs. in vivo studies?

Methodological Answer :

- Metabolite Profiling : Use LC-MS/MS to identify active metabolites (e.g., N-acetylated derivatives) that may explain discrepancies. For example, hepatic cytochrome P450 enzymes can modify the amino group, altering bioavailability .

- Species-Specific Assays : Compare receptor binding affinities across species (e.g., human vs. murine adenosine receptors) using radioligand displacement assays. Variations in binding pockets (e.g., Tyr271 in human A₂A receptors) may explain differential activity .

Q. How can researchers design experiments to explore novel applications in enzyme inhibition or molecular probes?

Methodological Answer :

- Structure-Activity Relationship (SAR) : Synthesize derivatives with modified halogen positions (e.g., 3-fluoro or 6-bromo analogs) and test against target enzymes (e.g., kinases). For example, 5-chloro-3-fluoro-N-isopropylpyridin-2-amine hydrochloride (CAS 84163-16-6) shows enhanced selectivity for tyrosine kinases .

- Fluorescent Tagging : Conjugate with dansyl chloride or BODIPY fluorophores via the amino group to create probes for tracking intracellular localization. Validate using confocal microscopy in live-cell assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.